molecular formula C23H18F3N3OS B7733312 MFCD06642311

MFCD06642311

Cat. No.: B7733312
M. Wt: 441.5 g/mol
InChI Key: LXZGXYQLEUHZOZ-UHFFFAOYSA-N
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Description

However, based on guidelines for reporting chemical properties (, A.3.4), its characterization would typically include structural formula, physical/chemical properties (e.g., solubility, molecular weight), and pharmacological or industrial applications. For example, compounds with analogous MDL numbers in the evidence (e.g., MFCD13195646, MFCD10697534) are boronic acid derivatives or heterocyclic amines, suggesting MFCD06642311 may belong to a similar class . Such compounds are often used in pharmaceutical synthesis or catalysis, though specific data on this compound’s applications is unavailable in the provided sources.

Properties

IUPAC Name

2-(naphthalen-1-ylamino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3OS/c24-23(25,26)17-8-3-5-15(11-17)12-18-13-28-22(31-18)29-21(30)14-27-20-10-4-7-16-6-1-2-9-19(16)20/h1-11,13,27H,12,14H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGXYQLEUHZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD06642311 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

MFCD06642311 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

MFCD06642311 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of MFCD06642311 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds from the evidence, adhering to methodologies outlined in studies on compound analysis ().

Table 1: Key Properties of MFCD06642311 and Similar Compounds

Property CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330) CAS 905306-69-6 (MFCD10697534)
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₇H₁₀N₂O
Molecular Weight 235.27 g/mol 201.02 g/mol 138.17 g/mol
Solubility 0.24 mg/ml (ESOL) 0.687 mg/ml (ESOL) Highly water-soluble
Synthetic Method Pd-catalyzed coupling in THF/H₂O A-FGO catalyst in THF HATU-mediated coupling in THF
Bioavailability 0.55 (moderate) 0.55 (moderate) High GI absorption
Hazard Profile No CYP inhibition H302 (acute toxicity) H315-H319-H335 (irritant)

Structural and Functional Comparisons

CAS 1046861-20-4 (Boronic Acid Derivative) Structural Similarity: Contains a boronic acid group, which is critical in Suzuki-Miyaura cross-coupling reactions. Compared to hypothetical this compound, its bromo-chloro substitution may reduce solubility but enhance stability in organic solvents . Functional Contrast: Lower molecular weight (235.27 vs.

CAS 1761-61-1 (Brominated Aromatic Acid) Synthetic Efficiency: Uses a recyclable A-FGO catalyst, aligning with green chemistry principles. This contrasts with palladium-dependent methods for CAS 1046861-20-4, which may incur higher costs . Toxicity: The H302 warning (oral toxicity) limits its pharmaceutical use compared to non-toxic analogs like CAS 905306-69-6 .

Synthetic Yield: Achieves 69% yield via HATU-mediated coupling, outperforming the 30% yield of alternative methods for similar compounds .

Research Findings and Implications

  • Molecular Weight Effects : Lower molecular weight compounds (e.g., CAS 905306-69-6) exhibit enhanced solubility and bioavailability, critical for drug delivery .
  • Synthetic Optimization : Green catalysts (e.g., A-FGO in CAS 1761-61-1) improve sustainability, though transition-metal catalysts remain prevalent for complex couplings .
  • Safety Profiles : Compounds without CYP inhibition or acute toxicity (e.g., CAS 1046861-20-4) are preferable for long-term therapeutic use .

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